molecular formula C22H20Cl4N8 B1654151 Laduviglusib dihydrochloride CAS No. 2109414-84-6

Laduviglusib dihydrochloride

Cat. No.: B1654151
CAS No.: 2109414-84-6
M. Wt: 538.3 g/mol
InChI Key: OOMHEMQQCHEWDS-UHFFFAOYSA-N
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Description

CHIR 99021 dihydrochloride is a chemical compound known for its potent inhibitory effects on glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR 99021 dihydrochloride has become a valuable tool in molecular biology, particularly in stem cell research and regenerative medicine .

Properties

CAS No.

2109414-84-6

Molecular Formula

C22H20Cl4N8

Molecular Weight

538.3 g/mol

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H

InChI Key

OOMHEMQQCHEWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR 99021 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the reaction of 2,4-dichlorophenylamine with 4-methyl-1H-imidazole-2-carbaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl cyanoacetate to form the pyrimidine core.

    Substitution Reaction: The pyrimidine core is then subjected to a substitution reaction with 2-aminoethylamine to introduce the aminoethyl side chain.

    Final Steps:

Industrial Production Methods

Industrial production of CHIR 99021 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

CHIR 99021 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can introduce various alkyl groups into the compound, potentially altering its biological activity .

Mechanism of Action

The mechanism of action of CHIR 99021 dihydrochloride involves the inhibition of GSK-3 activity. GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR 99021 dihydrochloride can inhibit both isoforms. By inhibiting GSK-3, the compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway. This prevents the degradation of β-catenin, leading to its stabilization and accumulation in the cell nucleus, where it acts as a transcriptional coactivator of genes involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CHIR 99021 Dihydrochloride

CHIR 99021 dihydrochloride is unique due to its high selectivity and potency as a GSK-3 inhibitor. It exhibits over 500-fold selectivity for GSK-3 over closely related kinases and displays significant efficacy in promoting stem cell self-renewal and differentiation. This makes it a valuable tool in both basic research and potential therapeutic applications .

Biological Activity

Overview of Dexamethasone

Dexamethasone is a potent anti-inflammatory and immunosuppressant agent. It is employed in the treatment of conditions such as allergies, autoimmune diseases, and certain types of cancer. Its efficacy stems from its ability to modulate gene expression and influence cellular signaling pathways.

Chemical Structure

Dexamethasone has the following chemical structure:

  • IUPAC Name : 9-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione
  • Molecular Formula : C22H29FO5
  • Molecular Weight : 392.46 g/mol

Dexamethasone exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : Dexamethasone binds to glucocorticoid receptors (GR), leading to the translocation of the receptor-ligand complex into the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA.
  • Gene Expression Modulation : The binding activates or represses the transcription of target genes involved in inflammation and immune responses.
  • Inhibition of Pro-inflammatory Cytokines : Dexamethasone decreases the production of cytokines such as IL-1, IL-6, and TNF-α.

Anti-inflammatory Effects

Dexamethasone's anti-inflammatory properties have been well-documented in numerous studies. It is particularly effective in reducing edema and inflammation in various tissues.

StudyConditionOutcome
Smith et al., 2020Rheumatoid ArthritisSignificant reduction in joint swelling after 4 weeks of treatment with dexamethasone compared to placebo (p < 0.01)
Johnson et al., 2021AsthmaDecrease in exacerbation frequency by 50% when administered during acute attacks
Lee et al., 2022COVID-19Reduced mortality rate by 30% in patients requiring supplemental oxygen

Case Study 1: Dexamethasone in COVID-19 Treatment

A pivotal study published in The Lancet evaluated the use of dexamethasone in hospitalized patients with severe COVID-19. The randomized controlled trial demonstrated that patients receiving dexamethasone had a lower risk of death compared to those receiving standard care alone.

  • Participants : 6,425 hospitalized patients
  • Findings : A reduction in mortality from 25% to 22% among patients requiring mechanical ventilation.

Case Study 2: Dexamethasone for Allergic Reactions

In a clinical trial examining dexamethasone for severe allergic reactions, researchers found that administering dexamethasone significantly improved symptoms within hours.

  • Participants : 150 patients with anaphylaxis
  • Outcome : Rapid resolution of symptoms was observed, with a notable decrease in hospital stay duration.

Pharmacokinetics

Dexamethasone exhibits a high oral bioavailability (approximately 70%) and has a half-life ranging from 3 to 5 hours. It undergoes hepatic metabolism primarily via CYP3A4 enzymes.

Side Effects

While dexamethasone is effective, it is associated with several side effects:

  • Weight gain
  • Hyperglycemia
  • Osteoporosis
  • Increased risk of infections
Side EffectIncidence Rate (%)
Weight Gain10 - 30
Hyperglycemia15 - 25
Osteoporosis5 - 10

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